
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid): is a synthetic compound that combines several functional groups, including a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a lysine residue, a polyethylene glycol (PEG) linker, and a biotin moiety. This compound is often used in biochemical and biotechnological applications due to its ability to facilitate the attachment of biotin to various molecules, enhancing their solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) typically involves multiple steps:
Fmoc Protection: The lysine residue is first protected with an Fmoc group to prevent unwanted reactions during subsequent steps.
PEGylation: A PEG12 linker is attached to the lysine residue. This step often involves the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Biotinylation: The biotin moiety is then attached to the PEGylated lysine. This step may involve the use of biotin-NHS ester under mild conditions.
Deprotection: Finally, the Fmoc group is removed using a base such as piperidine, yielding the final product.
Industrial Production Methods
Industrial production of Fmoc-N-Lys-(PEG12-biotin)-OH-(acid) follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo substitution reactions, particularly during the attachment of the PEG linker and biotin moiety.
Deprotection Reactions: The removal of the Fmoc group is a common deprotection reaction.
Common Reagents and Conditions
Coupling Reagents: DCC, NHS, and biotin-NHS ester are commonly used.
Deprotection Reagents: Piperidine is used for Fmoc deprotection.
Major Products
Fmoc-N-Lys-(PEG12)-OH: Intermediate product after PEGylation.
N-Lys-(PEG12-biotin)-OH: Final product after deprotection.
Applications De Recherche Scientifique
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid): has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and modification.
Biology: Facilitates the study of protein-protein interactions through biotin-streptavidin binding.
Medicine: Employed in drug delivery systems to enhance solubility and stability of therapeutic agents.
Industry: Used in the development of diagnostic assays and biosensors.
Mécanisme D'action
The compound exerts its effects primarily through the biotin moiety, which has a high affinity for streptavidin and avidin. This strong binding interaction is utilized in various biochemical assays and purification techniques. The PEG linker enhances solubility and reduces steric hindrance, while the Fmoc group provides protection during synthesis.
Comparaison Avec Des Composés Similaires
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid): can be compared with other biotinylated compounds:
Fmoc-N-Lys-(PEG4-biotin)-OH: Shorter PEG linker, which may affect solubility and flexibility.
Fmoc-N-Lys-(PEG24-biotin)-OH: Longer PEG linker, providing greater solubility but potentially increasing steric hindrance.
Fmoc-N-Lys-(biotin)-OH: Lacks the PEG linker, resulting in lower solubility and flexibility.
Conclusion
Fmoc-N-Lys-(PEG12-biotin)-OH-(acid): is a versatile compound with significant applications in various scientific fields. Its unique combination of functional groups makes it a valuable tool for researchers in chemistry, biology, medicine, and industry.
Propriétés
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H91N5O19S/c64-53(15-6-5-14-52-55-51(44-83-52)61-57(68)63-55)60-18-20-71-22-24-73-26-28-75-30-32-77-34-36-79-38-40-81-42-41-80-39-37-78-35-33-76-31-29-74-27-25-72-23-21-70-19-16-54(65)59-17-8-7-13-50(56(66)67)62-58(69)82-43-49-47-11-3-1-9-45(47)46-10-2-4-12-48(46)49/h1-4,9-12,49-52,55H,5-8,13-44H2,(H,59,65)(H,60,64)(H,62,69)(H,66,67)(H2,61,63,68) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAFOKDUASQZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H91N5O19S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1194.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
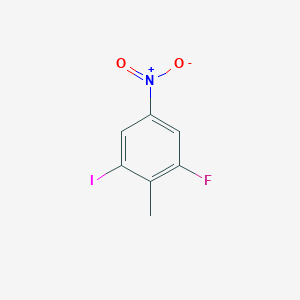
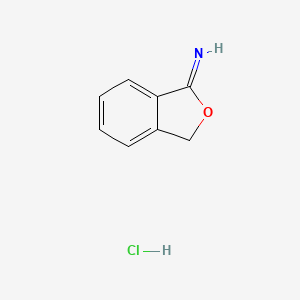
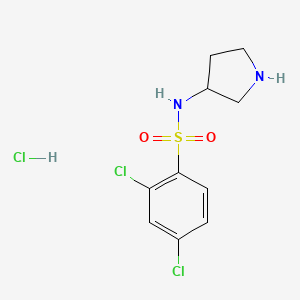

![N-{1-[2-(dicyclohexylphosphanyl)phenyl]ethyl}-2-methylpropane-2-sulfinamide](/img/structure/B12509765.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diylbis(thiophene-5,2-diyl))bis(N,N-diphenylaniline)](/img/structure/B12509773.png)
![4,4'-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(N,N-bis(4-methoxyphenyl)aniline)](/img/structure/B12509776.png)
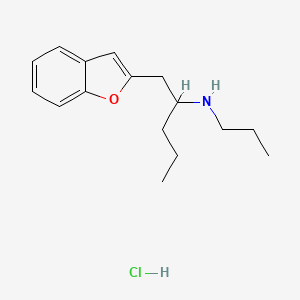
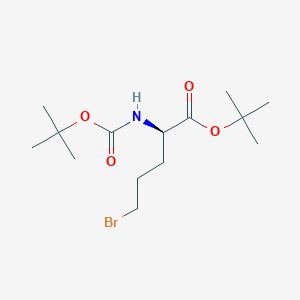
![(4S,4'S)-2,2'-(Oxydi-2,1-phenylene)bis[4,5-dihydro-4-phenyloxazole]](/img/structure/B12509784.png)
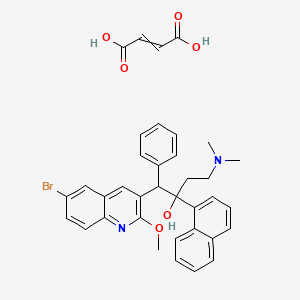
![[(2-Hydroxyphenyl)amino]acetic acid](/img/structure/B12509801.png)
![2-[3-Hydroxy-5-[2-(4-hydroxyphenyl)vinyl]phenoxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B12509806.png)
![Bromo({[5-(ethoxycarbonyl)furan-2-yl]methyl})ZINC](/img/structure/B12509815.png)
